6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, starting from the formation of the pyrazolo[3,4-b]pyridine core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction typically requires the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated derivatives.
Common Reagents and Conditions
Common reagents include acids, bases, and transition metal catalysts. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting tropomyosin receptor kinases (TRKs). TRKs are involved in the proliferation and differentiation of cells, and their continuous activation can lead to cancer . By binding to the kinase domain of TRKs, the compound prevents their activation and subsequent signal transduction, thereby inhibiting cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity for TRKs . This makes it a promising candidate for further development as a therapeutic agent.
Properties
Molecular Formula |
C22H22N6O |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
6-cyclopropyl-N-(1-ethylpyrazol-3-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H22N6O/c1-3-27-12-11-19(26-27)24-22(29)17-13-18(15-9-10-15)23-21-20(17)14(2)25-28(21)16-7-5-4-6-8-16/h4-8,11-13,15H,3,9-10H2,1-2H3,(H,24,26,29) |
InChI Key |
IDXWAZMPJZBFBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)NC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5 |
Origin of Product |
United States |
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